molecular formula C13H13N3O3 B2825725 2-(2,6-Dioxo-3-piperidinyl)-5-aminoisoindoline-1-one CAS No. 191732-70-4

2-(2,6-Dioxo-3-piperidinyl)-5-aminoisoindoline-1-one

カタログ番号 B2825725
CAS番号: 191732-70-4
分子量: 259.26 g/mol
InChIキー: WLUIQUZGNPAKRL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

C5 Lenalidomide is a derivative of lenalidomide, a compound known for its potent immunomodulatory, anti-angiogenic, and anti-inflammatory properties. Lenalidomide is used primarily in the treatment of multiple myeloma, myelodysplastic syndromes, and certain types of lymphoma. C5 Lenalidomide is specifically designed for use in targeted protein degradation research, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) .

科学的研究の応用

C5 Lenalidomide has a wide range of scientific research applications, including:

    Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.

    Biology: Employed in studies to understand protein-protein interactions and cellular pathways.

    Medicine: Investigated for its potential therapeutic applications in treating various cancers and immune-related disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents .

Safety and Hazards

The compound is classified as a combustible solid . It has a WGK of 3 . The flash point is not applicable .

将来の方向性

The compound is a functionalized cereblon ligand for the development of Thalidomide-based PROTACs . It is a basic building block for making a protein degrader library . This suggests that it could play a significant role in future research and development in the field of targeted protein degradation .

作用機序

C5 Lenalidomide exerts its effects by binding to the cereblon (CRBN) E3 ubiquitin ligase complex. This binding alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins. In multiple myeloma, for example, C5 Lenalidomide induces the degradation of transcription factors IKZF1 and IKZF3, which are essential for the survival of myeloma cells. This mechanism of action makes C5 Lenalidomide a valuable tool in targeted protein degradation research .

準備方法

Synthetic Routes and Reaction Conditions

C5 Lenalidomide is synthesized by modifying the structure of lenalidomide. The synthesis involves the introduction of an amine group at the C5 position of the lenalidomide molecule. This modification is typically achieved through a series of chemical reactions, including nitration, reduction, and amination.

Industrial Production Methods

Industrial production of C5 Lenalidomide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of high-performance liquid chromatography (HPLC) for purification and quality control. The production is carried out under strict regulatory guidelines to ensure the safety and efficacy of the final product .

化学反応の分析

Types of Reactions

C5 Lenalidomide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The amine group at the C5 position can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups .

類似化合物との比較

C5 Lenalidomide is part of a class of compounds known as immunomodulatory imide drugs (IMiDs), which also includes thalidomide, pomalidomide, and other analogs. Compared to these compounds, C5 Lenalidomide offers unique advantages due to its specific modification at the C5 position, which enhances its binding affinity and specificity for the CRBN E3 ligase. This makes it particularly useful in the development of PROTACs and other targeted therapies .

List of Similar Compounds

  • Thalidomide
  • Pomalidomide
  • Mezigdomide
  • Iberdomide

These compounds share similar core structures but differ in their specific modifications, leading to variations in their biological activities and therapeutic applications .

特性

IUPAC Name

3-(6-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c14-8-1-2-9-7(5-8)6-16(13(9)19)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6,14H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUIQUZGNPAKRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

191732-70-4
Record name 3-(5-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。